4-Borono-2-nitrobenzoic acid

CAS No.: 80500-28-3

Cat. No.: VC2410602

Molecular Formula: C7H6BNO6

Molecular Weight: 210.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80500-28-3 |

|---|---|

| Molecular Formula | C7H6BNO6 |

| Molecular Weight | 210.94 g/mol |

| IUPAC Name | 4-borono-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) |

| Standard InChI Key | APQGIZKNZHGXTG-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O |

Introduction

Chemical Identity and Structure

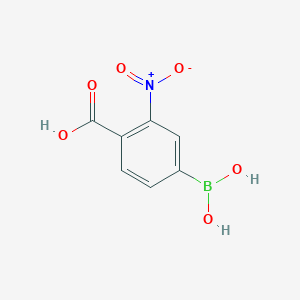

4-Borono-2-nitrobenzoic acid (C₇H₆BNO₆) is a benzoic acid derivative featuring a boronic acid group at the 4-position and a nitro group at the 2-position of the benzene ring. The compound represents an important class of organoboron compounds with versatile chemical reactivity profiles .

Basic Identification Data

The compound's fundamental identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 80500-28-3 |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

| InChI | InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) |

| InChIKey | APQGIZKNZHGXTG-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C(=O)O)N+[O-])(O)O |

Table 1: Chemical identifiers for 4-Borono-2-nitrobenzoic acid

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

-

4-borono-2-nitrobenzoic acid (IUPAC name)

-

3-nitro-4-carboxyphenylboronic acid

-

4-(dihydroxyboryl)-2-nitrobenzoic acid

-

4-carboxy-3-nitrophenylboronic acid

-

4-(dihydroxyboranyl)-2-nitrobenzoic acid

Physical and Chemical Properties

4-Borono-2-nitrobenzoic acid possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and its applications in research settings.

Spectroscopic Properties

Mass spectrometry analysis of 4-borono-2-nitrobenzoic acid reveals characteristic fragmentation patterns. The predicted collision cross-section data for various mass spectrometry adducts are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.03610 | 138.5 |

| [M+Na]⁺ | 234.01804 | 148.7 |

| [M+NH₄]⁺ | 229.06264 | 143.7 |

| [M+K]⁺ | 249.99198 | 149.6 |

| [M-H]⁻ | 210.02154 | 138.1 |

| [M+Na-2H]⁻ | 232.00349 | 141.4 |

| [M]⁺ | 211.02827 | 139.2 |

| [M]⁻ | 211.02937 | 139.2 |

Table 2: Predicted collision cross-section data for 4-borono-2-nitrobenzoic acid in mass spectrometry

Chemical Reactivity

The presence of multiple functional groups in 4-borono-2-nitrobenzoic acid creates a rich reactivity profile, making it valuable in organic synthesis.

Boronic Acid Functionality

The boronic acid group (B(OH)₂) at the 4-position is particularly important for several reasons:

-

It can participate in various coupling reactions, especially palladium-catalyzed cross-coupling reactions like Suzuki coupling

-

It serves as a versatile handle for further functionalization

-

It can act as a Lewis acid in various transformations

-

The B-C bond can be transformed into various other functional groups

Nitro Group Reactivity

The nitro group at the 2-position influences the electron distribution in the molecule, affecting its reactivity:

-

It acts as a strong electron-withdrawing group, activating the ring toward nucleophilic substitution

-

It can be reduced to form an amino group, opening pathways to further derivatization

-

It creates an ortho-directing effect for certain reactions due to its position relative to the carboxylic acid group

Applications in Research and Industry

Pharmaceutical Research

4-Borono-2-nitrobenzoic acid serves as an important building block in medicinal chemistry due to its functional group arrangement:

-

As a precursor in the synthesis of potential drug candidates

-

In the development of biologically active compounds with the boronic acid moiety acting as a bioisostere for carboxylic acids

-

As a component in drug discovery libraries for high-throughput screening

Cross-Coupling Chemistry

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions, as demonstrated in the experimental procedure mentioned earlier. These reactions are significant for:

-

Formation of carbon-carbon bonds

-

Synthesis of complex molecules from simpler building blocks

Comparative Analysis with Related Compounds

Comparison with Bromo Analogs

Although structurally different, a comparison with 4-bromo-2-nitrobenzoic acid and 2-bromo-4-nitrobenzoic acid provides insight into how substitution patterns affect physicochemical properties:

| Property | 4-Borono-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid | 2-Bromo-4-nitrobenzoic acid |

|---|---|---|---|

| Molecular Formula | C₇H₆BNO₆ | C₇H₄BrNO₄ | C₇H₄BrNO₄ |

| Molecular Weight | 210.94 g/mol | 246.01 g/mol | 246.01 g/mol |

| Key Functional Group | Boronic acid at position 4 | Bromine at position 4 | Bromine at position 2 |

| Reactivity | Can participate in coupling reactions via boronic acid | Participates in coupling via halogen exchange | Participates in coupling via halogen exchange |

Table 3: Comparison of 4-borono-2-nitrobenzoic acid with bromo analogs

While the bromo analogs can participate in coupling reactions through halogen exchange, 4-borono-2-nitrobenzoic acid engages in reactions through its boronic acid functionality, offering different reactivity patterns and synthetic opportunities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume